

Crystal Structure of Benzenediazonium Tetrafluoroborate: An In-depth Technical Guide

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Compound of Interest

Compound Name:	Benzenediazonium tetrafluoroborate
Cat. No.:	B1232989

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This guide provides a comprehensive overview of the crystal structure of **benzenediazonium tetrafluoroborate**, a key intermediate in organic synthesis. It details the crystallographic parameters, essential bond lengths and angles, and provides step-by-step experimental protocols for its synthesis and crystal structure determination.

Crystallographic Data

The crystal structure of **benzenediazonium tetrafluoroborate** ($C_6H_5N_2^+ \cdot BF_4^-$) has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group $P2_1/a$.^{[1][2][3]} The crystallographic data are summarized in the table below for easy reference and comparison.

Parameter	Value
Formula	C ₆ H ₅ BF ₄ N ₂
Formula Weight	191.9 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /a
a	17.347(2) Å
b	8.396(1) Å
c	5.685(1) Å
β	92.14(1)°
Volume	827.4 Å ³
Z	4
Calculated Density	1.54 g/cm ³
Measured Density	1.53 g/cm ³
R-factor	0.063 for 1346 observed reflections

Molecular Structure and Interionic Interactions

The crystal structure consists of benzenediazonium cations ([C₆H₅N₂]⁺) and tetrafluoroborate anions ([BF₄]⁻). The key bond lengths and angles within the cation are presented below.

Bond	Length (Å)	Angle	Degree (°)
N≡N	1.083(3)[1][2][4]	C(1)-N(1)-N(2)	179.5(3)
C-N	1.415(3)[1][2]		
C-C (average)	~1.377		

The N≡N bond length of 1.083(3) Å is characteristic of a nitrogen-nitrogen triple bond.[3] The benzene ring is essentially planar, and the C-N and N≡N fragments are nearly collinear. The

crystal packing is characterized by a layered arrangement of the ions.^[3] Notably, there are close contacts between the nitrogen atoms of the diazonium group and the fluorine atoms of the tetrafluoroborate anion, with N···F distances as short as 2.84 Å, suggesting significant interionic interactions.^{[1][2]}

Experimental Protocols

Synthesis of Benzenediazonium Tetrafluoroborate

The synthesis of **benzenediazonium tetrafluoroborate** is typically achieved through the diazotization of aniline, followed by precipitation with tetrafluoroboric acid or a tetrafluoroborate salt. A representative batch synthesis protocol is provided below.

Materials:

- Aniline
- Concentrated Hydrochloric Acid (HCl)
- Sodium Nitrite (NaNO₂)
- Sodium Tetrafluoroborate (NaBF₄) or Tetrafluoroboric Acid (HBF₄)
- Deionized Water
- Diethyl Ether
- Ice

Procedure:

- Aniline Diazotization: In a beaker, dissolve aniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite to the aniline solution while maintaining the temperature below 5 °C with vigorous stirring. The reaction is exothermic and slow addition is crucial to prevent the decomposition of the diazonium salt.

- Precipitation: To the cold diazonium salt solution, add a cold aqueous solution of sodium tetrafluoroborate or tetrafluoroboric acid. A white precipitate of **benzenediazonium tetrafluoroborate** will form.
- Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water, followed by cold diethyl ether to remove any unreacted starting materials and byproducts.
- Drying: Dry the resulting white crystalline solid under vacuum to obtain the final product.

Synthesis of **Benzenediazonium Tetrafluoroborate**.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure of **benzenediazonium tetrafluoroborate** involves the following key steps:

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of **benzenediazonium tetrafluoroborate** in a suitable solvent, such as acetonitrile.

2. Crystal Mounting:

- A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully selected under a microscope.
- The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.

3. Data Collection:

- The mounted crystal is placed on a single-crystal X-ray diffractometer.
- The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
- A monochromatic X-ray beam is directed at the crystal.

- The crystal is rotated, and the diffraction pattern is recorded on a detector as a series of images.
- Data collection parameters, such as exposure time and rotation angle per frame, are optimized to obtain a complete and high-quality dataset.

4. Data Processing:

- The raw diffraction images are processed to integrate the intensities of the individual reflections.
- Corrections for Lorentz and polarization effects, as well as absorption, are applied to the data.

5. Structure Solution and Refinement:

- The crystal system and space group are determined from the diffraction data.
- The initial positions of the atoms are determined using direct methods or Patterson methods. The structure of **benzenediazonium tetrafluoroborate** was solved using the SHELX-76 program.[1][2]
- The atomic positions and thermal parameters are refined against the experimental data using a least-squares method to obtain the final crystal structure. The quality of the final structure is assessed by the R-factor.

Ionic Interactions in the Crystal Lattice.

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